molecular formula C8H10N4O2 B13391579 Cyclo(-Gly-L-His)

Cyclo(-Gly-L-His)

Cat. No.: B13391579
M. Wt: 194.19 g/mol
InChI Key: FYFJTCMGWLBLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Gly-L-His) is a cyclic dipeptide composed of glycine and L-histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Gly-L-His) is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-Gly-L-His) can be synthesized through several methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the condensation of glycine and L-histidine under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of Cyclo(-Gly-L-His) often involves large-scale solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the cyclic dipeptide. This method is advantageous for producing high-purity peptides in large quantities .

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Gly-L-His) can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of the histidine residue can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclo(-Gly-L-His) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclo(-Gly-L-His) involves its interaction with various molecular targets and pathways. The imidazole ring of the histidine residue can coordinate with metal ions, influencing enzymatic activities and redox reactions. Additionally, the cyclic structure of the dipeptide can enhance its stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(-Gly-L-His) is unique due to the presence of the imidazole ring in the histidine residue, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFJTCMGWLBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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